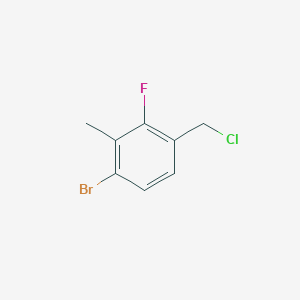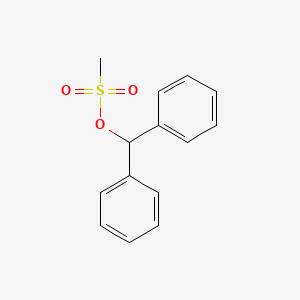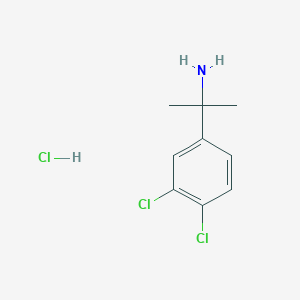
(6-Cyano-3-pyridinyl)pentafluorosulfur
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Cyano-3-pyridinyl)pentafluorosulfur is a compound that features a pyridine ring substituted with a cyano group at the 6-position and a pentafluorosulfur group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyano-3-pyridinyl)pentafluorosulfur typically involves the introduction of the pentafluorosulfur group to a pyridine ring that already contains a cyano group. One common method involves the reaction of a cyano-substituted pyridine with a pentafluorosulfur reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Cyano-3-pyridinyl)pentafluorosulfur can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The pentafluorosulfur group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
(6-Cyano-3-pyridinyl)pentafluorosulfur has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological systems and as a probe to investigate biochemical pathways.
Industry: It can be used in the development of new materials and as a component in industrial processes.
Wirkmechanismus
The mechanism of action of (6-Cyano-3-pyridinyl)pentafluorosulfur involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (6-Cyano-3-pyridinyl)pentafluorosulfur include other cyano-substituted pyridines and pentafluorosulfur-substituted aromatic compounds. Examples include:
- 3-Cyano-2-pyridinylpentafluorosulfur
- 4-Cyano-3-pyridinylpentafluorosulfur
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C6H3F5N2S |
|---|---|
Molekulargewicht |
230.16 g/mol |
IUPAC-Name |
5-(pentafluoro-λ6-sulfanyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3F5N2S/c7-14(8,9,10,11)6-2-1-5(3-12)13-4-6/h1-2,4H |
InChI-Schlüssel |
WYTNOCXQGNKCAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1S(F)(F)(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12949985.png)


![2',3'-Dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12950006.png)


![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)
![3-[2,6-Bis(fluoranyl)phenyl]-1-(2-hydroxyphenyl)propan-1-one](/img/structure/B12950018.png)



![2-[(1H-Benzimidazole-2-carbonyl)amino]benzoic acid](/img/structure/B12950038.png)

![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
